molecular formula C16H25N3O2 B7436415 3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide

3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide

Cat. No. B7436415
M. Wt: 291.39 g/mol
InChI Key: ZVFLMTHCIQJWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide, commonly known as L-690,330, is a synthetic compound that belongs to the family of non-peptide angiotensin II receptor antagonists. It is a potent and selective antagonist of the angiotensin II type 1 receptor (AT1R), which plays a crucial role in regulating blood pressure and cardiovascular function. The discovery of L-690,330 has opened up new avenues for the treatment of hypertension, heart failure, and other cardiovascular diseases.

Mechanism of Action

L-690,330 exerts its pharmacological effects by selectively blocking the 3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide, which is a key mediator of the renin-angiotensin-aldosterone system (RAAS). The RAAS plays a critical role in regulating blood pressure and cardiovascular function by modulating vasoconstriction, sodium and water retention, and sympathetic nervous system activity. By inhibiting the 3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide, L-690,330 reduces the effects of angiotensin II, a potent vasoconstrictor and pro-inflammatory molecule, and promotes vasodilation, natriuresis, and anti-inflammatory effects.
Biochemical and physiological effects:
L-690,330 has been shown to have several biochemical and physiological effects, including:
- Reduction of blood pressure: L-690,330 lowers blood pressure by decreasing peripheral resistance and increasing cardiac output.
- Improvement of cardiac function: L-690,330 improves cardiac function by reducing myocardial hypertrophy, fibrosis, and oxidative stress.
- Protection against cardiovascular remodeling: L-690,330 prevents cardiovascular remodeling by inhibiting vascular smooth muscle cell proliferation, migration, and extracellular matrix deposition.
- Renoprotection: L-690,330 has renoprotective effects by reducing glomerular injury, proteinuria, and oxidative stress.
- Improvement of insulin sensitivity: L-690,330 improves insulin sensitivity by reducing insulin resistance and promoting glucose uptake in skeletal muscle.
- Anti-inflammatory effects: L-690,330 has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

L-690,330 has several advantages and limitations for lab experiments, including:
Advantages:
- Selectivity: L-690,330 is a selective 3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide antagonist, which allows for specific targeting of the 3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide without affecting other receptors.
- Potency: L-690,330 is a potent 3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide antagonist, which allows for effective inhibition of the receptor at low concentrations.
- Stability: L-690,330 is stable under normal laboratory conditions, which allows for reliable and reproducible experiments.
- Availability: L-690,330 is commercially available, which allows for easy procurement and use in experiments.
Limitations:
- Solubility: L-690,330 has limited solubility in water, which may require the use of organic solvents or other solubilizing agents.
- Toxicity: L-690,330 may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
- Specificity: L-690,330 may exhibit off-target effects or interact with other receptors or enzymes, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on L-690,330, including:
- Development of new analogs: The synthesis and evaluation of new analogs of L-690,330 may lead to the discovery of more potent and selective 3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide antagonists with improved pharmacological properties.
- Mechanistic studies: Further mechanistic studies on the molecular and cellular mechanisms of L-690,330 may provide insights into its therapeutic effects and potential side effects.
- Clinical trials: Clinical trials of L-690,330 and other 3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide antagonists in patients with hypertension, heart failure, and other cardiovascular diseases may provide important information on their safety and efficacy.
- Combination therapy: The combination of L-690,330 with other drugs, such as ACE inhibitors, beta-blockers, or diuretics, may lead to synergistic effects and improved clinical outcomes.
- Novel applications: The exploration of novel applications of L-690,330, such as in the treatment of metabolic disorders or neurodegenerative diseases, may lead to the discovery of new therapeutic targets and strategies.

Synthesis Methods

The synthesis of L-690,330 involves several steps, starting with the reaction of 3-nitro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylformamide dimethyl acetal to give the corresponding acetal, which is then reduced with lithium aluminum hydride to form 3-amino-4-methylbenzyl alcohol. The alcohol is then reacted with N-Boc-2-amino-5-methylhexanoic acid in the presence of diisopropylcarbodiimide to form the corresponding ester. Finally, the ester is hydrolyzed with hydrochloric acid to give L-690,330.

Scientific Research Applications

L-690,330 has been extensively studied for its potential therapeutic applications in the treatment of hypertension, heart failure, and other cardiovascular diseases. Several preclinical studies have demonstrated its efficacy in reducing blood pressure, improving cardiac function, and preventing cardiovascular remodeling. In addition, L-690,330 has been shown to have beneficial effects on renal function, insulin resistance, and oxidative stress.

properties

IUPAC Name

3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-10(2)5-8-13(17)16(21)19-14-9-12(15(20)18-4)7-6-11(14)3/h6-7,9-10,13H,5,8,17H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFLMTHCIQJWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)NC(=O)C(CCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide

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